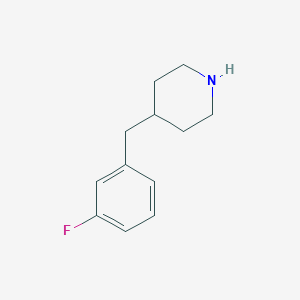

4-(3-Fluorobenzyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPMANOWGBURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444057 | |

| Record name | 4-(3-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202126-85-0 | |

| Record name | 4-(3-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-fluorophenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(3-Fluorobenzyl)piperidine: Physicochemical Properties and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-(3-Fluorobenzyl)piperidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on the strategic importance of its molecular weight in the context of drug design principles like Lipinski's Rule of Five. This document will further explore its synthesis, chemical reactivity, and established applications as a privileged scaffold in developing therapeutics, particularly for central nervous system (CNS) disorders. Detailed protocols for a representative synthesis and safe handling are provided to support researchers and drug development professionals in leveraging this versatile compound.

Molecular Identity and Physicochemical Properties

The utility of any chemical scaffold in drug discovery begins with a precise understanding of its fundamental characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Nomenclature

This compound is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. It features a benzyl group attached to the 4-position of the piperidine ring, with a fluorine atom substituted at the 3-position of the phenyl ring.

-

IUPAC Name: 4-[(3-fluorophenyl)methyl]piperidine

-

CAS Number: 202126-85-0[1]

Core Physicochemical Data

The compound's molecular weight and other key descriptors are critical for computational modeling and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Its relatively low molecular weight makes it an ideal starting point for fragment-based drug design, allowing for substantial modification while remaining within the desired molecular size for optimal drug-likeness.

| Property | Value | Source |

| Molecular Weight (Free Base) | 193.26 g/mol | [1][2][3] |

| Molecular Weight (HCl Salt) | 229.72 g/mol | [4] |

| Molecular Formula | C₁₂H₁₆FN | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| LogP (predicted) | 2.3678 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

The Strategic Importance of Molecular Weight in Drug Development

A molecule's molecular weight (MW) is a foundational parameter in medicinal chemistry, directly influencing properties such as solubility, permeability, and bioavailability.

The "Rule of Five" and Drug-Likeness

Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability. One of the key tenets is that a molecule's molecular weight should be less than 500 Daltons. Molecules exceeding this threshold often exhibit poor absorption and permeation.

This compound: An Ideal Starting Scaffold

With a molecular weight of 193.26 g/mol , this compound is exceptionally well-positioned as a starting scaffold. It provides a significant "molecular weight budget," allowing medicinal chemists to perform extensive derivatization to enhance potency, selectivity, and pharmacokinetic properties without breaching the 500 Da guideline. The fluorine atom itself can improve metabolic stability and binding affinity.[5]

The following diagram illustrates the workflow of using a low-MW scaffold like this compound in a drug discovery program.

Caption: Workflow for scaffold-based drug discovery.

Synthesis and Chemical Reactivity

The accessibility and reactivity of a building block are paramount for its practical application. This compound can be synthesized through robust and scalable methods.

Synthetic Pathway: Catalytic Hydrogenation

A common and industrially feasible method for synthesizing 4-(benzyl)piperidines is the heterogeneous catalytic hydrogenation of the corresponding 4-(benzyl)pyridine precursor.[6] This reaction reduces the aromatic pyridine ring to the saturated piperidine ring.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(4-Fluorobenzyl)piperidine | C12H16FN | CID 3432343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-Fluoro-benzyl)-piperidine hydrochloride | 193357-21-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(3-Fluorobenzyl)piperidine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-fluorobenzyl)piperidine, a key building block in contemporary medicinal chemistry. We delve into its structural attributes, physicochemical properties, and strategic importance in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This document offers a detailed exploration of its synthesis, spectroscopic characterization, and applications, underpinned by field-proven insights and authoritative references. The guide is designed to be a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Introduction: The Strategic Value of the this compound Motif

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional space.[1] When functionalized with a benzyl group, the resulting benzylpiperidine motif becomes a cornerstone for CNS-active agents, including analgesics and antipsychotics. The introduction of a fluorine atom onto the benzyl ring, as in this compound, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.[2]

This guide will elucidate the synthesis and characterization of this compound, and explore its application as a versatile intermediate in the development of novel therapeutics, with a particular focus on its role in crafting modulators of key neurological pathways.

Physicochemical and Structural Properties

This compound is a substituted piperidine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol .[3] Its structure is characterized by a piperidine ring connected at the 4-position to a benzyl group, which is in turn substituted with a fluorine atom at the meta-position.

| Property | Value | Source |

| CAS Number | 202126-85-0 | [3] |

| Molecular Formula | C₁₂H₁₆FN | [3] |

| Molecular Weight | 193.26 g/mol | [3] |

| Appearance | Liquid or Solid or Semi-solid | [4] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |

The presence of the basic piperidine nitrogen and the lipophilic fluorobenzyl group imparts a unique combination of properties that are highly desirable in drug design. The basicity of the piperidine nitrogen can be modulated to optimize solubility and salt formation, while the fluorobenzyl moiety can engage in specific interactions with biological targets and enhance membrane permeability.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several robust and scalable methods. A common and efficient approach is the catalytic hydrogenation of 4-(3-fluorobenzyl)pyridine. This method is advantageous due to the commercial availability of the starting material and the high yields typically obtained.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-(3-fluorobenzyl)pyridine. The choice of a rhodium on carbon catalyst is based on its reported high activity and selectivity for this transformation.[5]

Materials:

-

4-(3-Fluorobenzyl)pyridine

-

Rhodium on carbon (5% Rh/C)

-

Ethanol (anhydrous)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reactor, dissolve 4-(3-fluorobenzyl)pyridine (1 equivalent) in anhydrous ethanol.

-

Add 5% rhodium on carbon catalyst (typically 1-5 mol%).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group and the aliphatic protons of the piperidine ring. The aromatic region will display complex multiplets due to the fluorine-proton coupling. The aliphatic region will show signals for the piperidine ring protons and the benzylic methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The signals for the piperidine ring carbons and the benzylic carbon will also be present in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the N-H stretching of the secondary amine in the piperidine ring, and the C-F stretching of the fluorobenzyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular formula C₁₂H₁₆FN. Fragmentation patterns will likely involve the loss of the benzyl group or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system. Its structural features make it an ideal scaffold for the development of ligands for various receptors and transporters.

Dopamine Receptor Modulators

The 4-benzylpiperidine scaffold is a well-established pharmacophore for dopamine receptor ligands.[9] Derivatives of this compound have been investigated as potent and selective antagonists for the dopamine D4 receptor.[9] The D4 receptor is a target of interest for the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[9][10] The fluorine substitution can enhance the binding affinity and selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes.

Caption: Dopamine D4 receptor antagonist signaling pathway.

PET Imaging Agents

The incorporation of a fluorine atom makes this compound and its derivatives suitable for radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.[11] PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. [¹⁸F]-labeled derivatives of 4-(benzyl)piperidine have been developed as PET tracers for imaging sigma receptors and NR2B NMDA receptors in the brain, providing valuable tools for neuroscience research and drug development.[11][12]

Conclusion

This compound is a strategically important building block in modern drug discovery, offering a unique combination of structural and physicochemical properties. Its versatile synthesis and the ability to fine-tune its properties through derivatization make it a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of this privileged motif in their drug discovery programs.

References

- N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide.

- N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. (URL: [Link])

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. (URL: [Link])

- Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central. (URL: [Link])

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. (2025). (URL: [Link])

- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. (URL: [Link])

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (URL: [Link])

- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.

- Accessing (Multi)

- Synthesis and Biological Characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. (URL: [Link])

- Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. (URL: [Link])

- N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- N-(3-fluorobenzyl)piperidin-4-amine - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. (2021). (URL: [Link])

- 1 4 Fluorobenzyl piperazine. mzCloud. (2016). (URL: [Link])

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. (2024). (URL: [Link])

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PubMed. (2019). (URL: [Link])

- Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. (2016). (URL: [Link])

- N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (URL: [Link])

- Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.

- 3-(4-Fluorobenzyl)piperidine. PubChem. (URL: [Link])

- Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. PubMed Central. (URL: [Link])

- Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. ACS Omega. (URL: [Link])

- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. (2023). (URL: [Link])

- 4-Benzylpiperidine. NIST WebBook. (URL: [Link])

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 4-(4'-Fluorobenzyl)piperidine | 92822-02-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Benzylpiperidine(31252-42-3) 1H NMR [m.chemicalbook.com]

- 7. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of 4-(3-Fluorobenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 4-(3-Fluorobenzyl)piperidine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the benzyl moiety can profoundly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding its fundamental physical properties is therefore paramount for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are based on computational predictions.

| Property | Value/Information | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 193357-21-0 (for hydrochloride salt) | Chemical Abstract Service[1] |

| Molecular Formula | C₁₂H₁₆FN | - |

| Molecular Weight | 193.26 g/mol | - |

| Appearance | White to off-white solid (expected for hydrochloride salt) | General observation for similar compounds |

| Melting Point | Not available. Expected to be a solid at room temperature. The melting point of the parent compound, 4-benzylpiperidine, is 6-7 °C. The hydrochloride salt of piperidine has a melting point of 245-248 °C.[2][3] | Estimation based on analogs |

| Boiling Point | Not available. The boiling point of 1-benzylpiperidine is 120-123 °C at 9 mmHg, and for 4-benzylpiperidine is 279 °C.[2][4] | Estimation based on analogs |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent. | General knowledge of piperidine derivatives |

| Predicted LogP | 2.3678 (for (S)-3-(4-Fluorobenzyl)piperidine) | Computational Prediction[5] |

| ¹H NMR | Spectral data not directly available. See Section 3 for predicted chemical shifts. | - |

| ¹³C NMR | Spectral data not directly available. See Section 3 for predicted chemical shifts. | - |

| FTIR | See Section 3 for expected characteristic peaks based on 4-benzylpiperidine.[6][7][8] | - |

| Mass Spectrometry | See Section 3 for expected fragmentation patterns based on 4-benzylpiperidine.[8][9] | - |

Experimental Determination of Key Physical Properties

The precise determination of the physical properties of a novel compound like this compound is crucial for its development. This section outlines the standard experimental protocols for measuring melting point, solubility, and lipophilicity (LogP).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique used to determine the melting point and other thermal transitions.[10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11]

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point, such as indium.[12]

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed. The melting point is determined as the onset or peak of the endothermic melting transition.[13]

Solubility Assessment

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The solubility of this compound is expected to be dependent on the pH of the solvent due to the basicity of the piperidine nitrogen. A systematic solubility assessment in various solvents is essential.[14][15]

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities and pH should be chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibrium Solubility Determination:

-

An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Lipophilicity Determination (LogP)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[17][18] The shake-flask method is the gold standard for experimental LogP determination.[17]

Experimental Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of physiological pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids. The mixture is then allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[19]

-

Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in water])[20]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While experimental spectra for the title compound are not widely available, the expected spectral features can be predicted based on its structure and by comparison with the known spectra of 4-benzylpiperidine.[8][21]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. Signals for the piperidine ring protons and the benzylic methylene protons will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

FTIR: The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration. The IR spectrum of 4-benzylpiperidine provides a good reference for the expected peak positions.[6][7][8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion and a piperidine-containing fragment.

Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful analytical technique for determining the purity of pharmaceutical compounds and for quantifying their concentration.[22] A reverse-phase HPLC method is generally suitable for the analysis of substituted piperidines.[23][24][25]

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.[23][25]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) should be appropriate.

-

Method Validation: The developed method should be validated for parameters such as linearity, precision, accuracy, and specificity according to standard guidelines.

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions.[26]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[26]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[27][28] Avoid contact with skin and eyes.[28]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound may not be available, it is prudent to treat it as a potentially hazardous substance. Fluorinated compounds can have unique toxicological profiles.[27][29][30]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. While a lack of direct experimental data necessitates reliance on estimations from analogous compounds, the principles and protocols outlined here provide a robust framework for the comprehensive characterization of this and other novel piperidine derivatives. A thorough understanding of these physical properties is a critical foundation for the successful application of this compound in the fields of medicinal chemistry and drug discovery.

References

- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Anonymous. (2024). Solubility test for Organic Compounds.

- Bentham Science Publishers. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- ChemSynthesis. (2025). 1-benzylpiperidine.

- ChemSynthesis. (2025). 4-benzylpiperidine.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- SpectraBase. (n.d.). 4-Benzylpiperidine.

- Anonymous. (n.d.). Classification of organic compounds By solubility.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Quora. (2017). How to determine the solubility of organic compounds.

- SpectraBase. (n.d.). 4-Benzylpiperidine - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). 4-Benzylpiperidine.

- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- NIST. (n.d.). 4-Benzylpiperidine - Mass spectrum (electron ionization).

- NIST. (n.d.). 4-Benzylpiperidine - IR Spectrum.

- NIST. (n.d.). 4-Benzylpiperidine - Phase change data.

- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Wikipedia. (n.d.). Methylphenidate.

- IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- ResearchGate. (2025). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- mzCloud. (2018). N Benzyl 4 piperidone.

- ChemBK. (2024). N-benzylpiperidine.

- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.

- Purdue University. (n.d.). Fluorine Safety.

- EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.

- ChemSynthesis. (2025). 4-(2-fluorobenzyl)piperidine.

- PubChem. (n.d.). 3-(4-Fluorobenzyl)piperidine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Benzylpiperidine(31252-42-3) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Benzylpiperidine [webbook.nist.gov]

- 10. torontech.com [torontech.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. store.astm.org [store.astm.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 19. agilent.com [agilent.com]

- 20. mdpi.com [mdpi.com]

- 21. spectrabase.com [spectrabase.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 29. researchgate.net [researchgate.net]

- 30. eiga.eu [eiga.eu]

An In-depth Technical Guide to 4-(3-Fluorobenzyl)piperidine

Introduction

4-(3-Fluorobenzyl)piperidine is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The molecule's structure, featuring a piperidine ring coupled with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of novel bioactive compounds. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, while the fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 202126-85-0 | [1] |

| Molecular Formula | C₁₂H₁₆FN | [1] |

| Molecular Weight | 193.26 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. | |

| pKa | Not explicitly available, but the piperidine nitrogen is basic, with an estimated pKa around 9-10. |

Spectroscopic Data:

While a dedicated, publicly available, fully-analyzed spectrum for this compound is not readily found, representative data for similar structures can be used for interpretation.[2][3][4][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (in the range of δ 6.9-7.3 ppm), the benzylic methylene protons (a doublet around δ 2.5-2.7 ppm), and the piperidine ring protons (a series of multiplets between δ 1.2-3.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J_C-F). Signals for the benzylic carbon and the carbons of the piperidine ring would also be present in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 193.26, corresponding to the molecular weight of the compound.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Workflow: Synthesis via Reductive Amination

Sources

A Technical Guide to 4-(3-Fluorobenzyl)piperidine: Synthesis, Characterization, and Medicinal Chemistry Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorobenzyl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a well-established privileged structure in drug discovery, and the strategic incorporation of a fluorine atom offers a powerful tool to modulate physicochemical and pharmacokinetic properties. This document details the compound's structural and chemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its potential applications in drug development. The causality behind methodological choices is explained to provide actionable insights for researchers.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous motif in pharmaceuticals, present in numerous FDA-approved drugs. Its flexible, saturated, six-membered ring can adopt a low-energy chair conformation, allowing its substituents to be precisely oriented in three-dimensional space to interact with biological targets. The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within receptor binding pockets.

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly influence a molecule's profile.[3] Specifically, strategic fluorination can:

-

Enhance Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and increase a drug's half-life.[3][4]

-

Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5] This modulation is critical for optimizing absorption, distribution, and reducing off-target ion channel interactions (e.g., hERG).

-

Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and alter the conformation of the molecule to better fit a binding site.[3][4]

This compound combines these two powerful motifs, making it a valuable building block for creating novel chemical entities with potentially superior drug-like properties.[6] This guide serves as a technical resource for its synthesis and application.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are essential for planning synthetic modifications, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 4-[(3-fluorophenyl)methyl]piperidine | Internal Nomenclature |

| CAS Number | 202126-85-0 | [6] |

| Molecular Formula | C₁₂H₁₆FN | [6] |

| Molecular Weight | 193.26 g/mol | [6] |

| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)F | Internal Nomenclature |

| Predicted XLogP3 | 2.5 - 3.0 | (Estimated based on similar structures) |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | (Estimated based on isomeric structures[7]) |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Internal Analysis |

| Hydrogen Bond Acceptors | 1 (Fluorine) | Internal Analysis |

Synthesis and Purification

The construction of 4-substituted benzylpiperidines can be achieved through several robust synthetic strategies. Common approaches include the catalytic hydrogenation of corresponding pyridine precursors or cross-coupling reactions.[8][9] The protocol detailed here is a reductive amination, a widely used and reliable method for its high functional group tolerance and operational simplicity.

Synthetic Rationale and Causality

Reductive amination is a two-step, one-pot process.

-

Imine/Iminium Formation: Piperidin-4-one reacts with 3-fluorobenzylamine to form a carbinolamine intermediate, which then dehydrates to form an iminium ion under mildly acidic conditions. The choice of a protic solvent like methanol facilitates proton transfers required for this step.

-

Reduction: A hydride reducing agent, sodium triacetoxyborohydride (STAB), is then used to selectively reduce the iminium ion to the desired secondary amine. STAB is the reagent of choice for several reasons:

-

Mildness and Selectivity: It is less reactive than sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) and does not readily reduce less reactive carbonyls like ketones or aldehydes, minimizing side reactions.

-

Tolerance: It is stable in anhydrous acidic conditions, making it perfectly suited for the one-pot procedure.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Piperidin-4-one monohydrochloride

-

3-Fluorobenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

To a stirred suspension of piperidin-4-one monohydrochloride (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (N₂), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add 3-fluorobenzylamine (1.05 eq) to the mixture and stir for 1 hour. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting materials and formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Causality Note: Portion-wise addition controls the initial exotherm and any gas evolution.

-

Stir the reaction mixture at room temperature for 12-18 hours, or until completion as indicated by LC-MS.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected from standard analytical techniques.

Spectroscopic Data (Predicted)

While specific experimental data is not widely published, the expected NMR and MS data can be reliably predicted based on the analysis of structurally similar compounds.[10][11][12]

| Technique | Expected Data & Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.30 (m, 1H, Ar-H), 6.85-7.00 (m, 3H, Ar-H), 3.05 (d, 2H, piperidine-H), 2.60 (t, 2H, piperidine-H), 2.50 (d, 2H, benzyl-CH₂), 1.60-1.75 (m, 3H, piperidine-H), 1.30-1.45 (m, 2H, piperidine-H), 1.25 (br s, 1H, NH).Interpretation: The aromatic region will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The benzylic protons will appear as a doublet coupled to the adjacent methine proton on the piperidine ring. |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 163.0 (d, J=245 Hz, C-F), 142.0 (d, J=7 Hz), 129.8 (d, J=8 Hz), 124.5 (d, J=3 Hz), 115.5 (d, J=21 Hz), 113.0 (d, J=21 Hz), 46.5, 44.0, 43.0, 31.5.Interpretation: The most downfield signal will be the carbon attached to fluorine, exhibiting a large one-bond C-F coupling constant (~245 Hz). Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings, which are diagnostic. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -113 to -115.Interpretation: A single resonance is expected, typically a multiplet due to coupling with aromatic protons. |

| Mass Spec. (ESI+) | m/z: 194.13 [M+H]⁺.Interpretation: The protonated molecular ion confirms the molecular weight of the compound. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) should be used to assess purity. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Purity should exceed 95% for use in biological assays.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile scaffold for building diverse chemical libraries. The piperidine nitrogen can be readily functionalized via acylation, sulfonylation, reductive amination, or arylation to explore structure-activity relationships (SAR).

Privileged Scaffold Diversification

The core structure provides two key vectors for chemical modification: the piperidine nitrogen and the aromatic ring. This allows for systematic exploration of chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Diversification strategy for the this compound scaffold.

Potential Therapeutic Targets

While direct biological data for this specific isomer is limited, the broader class of benzylpiperidines has shown activity against a range of targets, particularly within the central nervous system (CNS).[13]

-

Monoamine Transporters (DAT, SERT, NET): Substituted benzylpiperidines are well-known modulators of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[13] The position of substituents on the benzyl ring is critical for determining affinity and selectivity. This scaffold is a promising starting point for developing agents for depression, ADHD, or substance abuse disorders.

-

Sigma Receptors: The piperidine moiety is a common feature in high-affinity sigma receptor ligands, which are implicated in neurological disorders and cancer.

-

GPCRs and Ion Channels: The structural motif is present in antagonists for various G-protein coupled receptors (GPCRs) and ion channels. The 3-fluoro substitution can be used to fine-tune interactions with specific receptor subtypes.

The primary value of this compound is as a fragment or building block in Fragment-Based Drug Discovery (FBDD) or library synthesis for High-Throughput Screening (HTS).[4]

Conclusion

This compound is a high-value chemical scaffold that synergistically combines the advantageous structural features of the piperidine ring with the strategic benefits of fluorination. Its synthesis is achievable through reliable and scalable chemical methods like reductive amination. This guide provides the foundational knowledge—from synthesis to potential applications—required for researchers to confidently incorporate this building block into their drug discovery programs, enabling the development of novel therapeutics with potentially enhanced pharmacological profiles.

References

- Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-73.

- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.

- PubChem. (2021). 4-(3-Fluorophenyl)-3-propylpiperidine. National Center for Biotechnology Information.

- Kratochvíl, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2207.

- Jechle, P., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 446-455.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.

- Mahrous, M. (2018). Review: Fluorine in Medicinal Chemistry. ResearchGate.

- Al-Karmalawy, A. A., & El-Kalyoubi, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5393.

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596-2608.

- Juhász, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6241.

Sources

- 1. Fluorine in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 13. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the 4-Benzylpiperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorobenzyl)piperidine

The 4-benzylpiperidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid piperidine core provides a well-defined three-dimensional vector for substituent placement, while the benzyl group offers a gateway for extensive Structure-Activity Relationship (SAR) exploration through aromatic substitution. The introduction of a fluorine atom, as in this compound, is a classic bioisosteric modification used to enhance metabolic stability, modulate pKa, and improve binding affinity by engaging in specific fluorine-protein interactions.[1][2][3] This compound, therefore, is not merely a synthetic target but a crucial building block for developing novel therapeutics, particularly those targeting the central nervous system.[1][4] This guide provides a detailed examination of the principal synthetic strategies for its preparation, focusing on the underlying chemical logic and practical execution for research and development applications.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

From a retrosynthetic perspective, the synthesis of this compound (I) can be approached via two primary disconnection strategies. The choice between these pathways is often dictated by the availability of starting materials, scalability requirements, and laboratory capabilities.

Caption: Core retrosynthetic strategies for this compound.

-

Strategy A: Carbon-Carbon Bond Formation. This is the most direct and convergent approach. It involves forming the key C4-C(benzyl) bond by coupling a piperidine synthon with a 3-fluorobenzyl electrophile. This strategy is primarily realized through two highly reliable methods: Nucleophilic Alkylation and Reductive Amination .

-

Strategy B: Heterocycle Saturation. This pathway involves constructing the substituted aromatic precursor, 4-(3-fluorobenzyl)pyridine, first. The final step is the reduction of the pyridine ring to the desired piperidine. This is a robust method, particularly suitable for large-scale synthesis where catalytic processes are favored.[4]

Part 2: Detailed Synthetic Pathways & Experimental Protocols

Pathway I: Nucleophilic Alkylation of Piperidine with 3-Fluorobenzyl Halide

This method represents a classic SN2 reaction, where the secondary amine of piperidine acts as a nucleophile, displacing a halide from 3-fluorobenzyl chloride or bromide.

Causality and Experimental Choices: The reaction's success hinges on activating the piperidine nucleophile or, more commonly, scavenging the acid (HX) byproduct that would otherwise protonate and deactivate the starting amine. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal for this purpose.[5][6] Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are chosen to solvate the reactants and facilitate the SN2 transition state. While effective, this route requires handling 3-fluorobenzyl halides, which can be lachrymatory and require appropriate safety precautions.

Caption: General workflow for the nucleophilic alkylation route.

Experimental Protocol: Synthesis via Nucleophilic Alkylation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per mmol of piperidine).

-

Addition: Add 3-fluorobenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the final product.

| Parameter | Value / Condition | Rationale |

| Base | K₂CO₃, DIPEA | Neutralizes generated HCl, preventing amine protonation.[7] |

| Solvent | DMF, ACN | Polar aprotic solvent stabilizes the SN2 transition state.[6] |

| Temperature | Room Temp to 60 °C | Provides sufficient energy to overcome the activation barrier. |

| Typical Yield | 75-90% | Generally high-yielding for this type of transformation. |

Pathway II: Reductive Amination of Piperidine with 3-Fluorobenzaldehyde

Reductive amination is a powerful one-pot method that combines a nucleophilic addition and a reduction step. Piperidine reacts with 3-fluorobenzaldehyde to form an unstable carbinolamine, which dehydrates to an enamine. This intermediate is then reduced in situ to the final product.

Causality and Experimental Choices: The key to this reaction is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate enamine.[8] It is also tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that favor enamine formation. This method avoids the use of benzyl halides and is often cleaner and easier to perform at the lab scale.

Caption: General workflow for the reductive amination route.

Experimental Protocol: Synthesis via Reductive Amination

-

Setup: In a round-bottom flask, dissolve piperidine (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. The reaction may be slightly exothermic.

-

Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

| Parameter | Value / Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions/enamines over aldehydes.[8] |

| Solvent | DCM, DCE | Aprotic solvents that are compatible with the reducing agent. |

| Catalyst | Acetic Acid (optional) | Can be used to catalyze iminium ion formation. |

| Typical Yield | 80-95% | Often provides higher and cleaner yields than alkylation. |

Pathway III: Catalytic Hydrogenation of 4-(3-Fluorobenzyl)pyridine

This industrially feasible route involves the synthesis of a pyridine precursor followed by the saturation of the heteroaromatic ring.

Causality and Experimental Choices: The critical step is the catalytic hydrogenation. The choice of catalyst is paramount. Platinum (e.g., PtO₂) and Rhodium (e.g., Rh/C) catalysts are highly effective for pyridine reduction.[4][9] Palladium on carbon (Pd/C) can also be used, but sometimes requires more forcing conditions.[4] The reaction is typically run under a positive pressure of hydrogen gas in a solvent like methanol or ethanol. Care must be taken to ensure that the conditions are not so harsh as to cause hydrodefluorination of the benzyl ring. This method is highly scalable and atom-economical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Versatility of the 4-(3-Fluorobenzyl)piperidine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Fluorobenzylpiperidine Moiety

In the landscape of modern medicinal chemistry, the 4-(3-Fluorobenzyl)piperidine scaffold has emerged as a privileged structural motif, serving as a versatile building block in the design of a diverse array of biologically active compounds.[1][2] Its utility stems from a unique combination of structural features: a flexible piperidine ring, which can adopt various conformations to interact with biological targets, and a fluorinated benzyl group. The introduction of a fluorine atom onto the benzyl ring is a strategic decision to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved bioavailability and efficacy.[3][4]

This technical guide provides an in-depth exploration of the biological significance of the this compound core. Rather than focusing on a single biological activity, we will delve into its role as a foundational element in the development of ligands for a range of therapeutic targets, from central nervous system (CNS) receptors to enzymes involved in cancer and infectious diseases. We will examine the synthetic strategies employed to modify this scaffold, the rationale behind these modifications, and the resulting pharmacological profiles of the derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable chemical entity.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use. A common and efficient method for its synthesis is the reductive amination of 4-piperidone with 3-fluorobenzaldehyde. This approach allows for the straightforward introduction of the fluorobenzyl moiety. Subsequent N-alkylation or N-arylation of the piperidine nitrogen provides a convenient handle for introducing further chemical diversity and fine-tuning the pharmacological properties of the resulting molecules.[1]

Below is a generalized workflow for the synthesis of this compound derivatives:

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Targets and Therapeutic Potential

The true value of the this compound scaffold is realized in the diverse range of biological targets its derivatives have been shown to modulate. The following sections highlight key therapeutic areas where this core has made a significant impact.

Central Nervous System (CNS) Targets

The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of the this compound scaffold make it an attractive starting point for the development of neuroactive compounds.

-

Sigma Receptors: Derivatives of fluorobenzylpiperidine have demonstrated high affinity for sigma receptors.[5] For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has been identified as a potent sigma receptor ligand with potential applications in PET imaging of these receptors in the brain and in breast cancer.[5][6] The interaction with sigma receptors suggests potential therapeutic applications in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[7][8]

-

Monoamine Transporters: The 4-benzylpiperidine framework is a known monoamine releasing agent.[9] By modifying the benzyl and piperidine moieties, derivatives with high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) have been developed.[10] These compounds are being investigated as potential pharmacotherapeutic agents for conditions such as cocaine addiction.[10]

-

NMDA Receptors: The 4-(4-fluorobenzyl)piperidine moiety has been incorporated into antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[11] While initial studies with radiolabeled versions for PET imaging encountered challenges with brain penetration and defluorination, this line of research highlights the scaffold's potential for targeting specific receptor subtypes.[11][12]

-

Cholinesterases: In the context of Alzheimer's disease, derivatives of benzylpiperidine linked to 1,3-dimethylbenzimidazolinones have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13] These compounds have shown promising neuroprotective and memory-enhancing effects in preclinical models.[13]

Oncology

The application of the this compound scaffold extends to the development of anti-cancer agents.

-

PI3Kδ Inhibitors: A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, which can be conceptually derived from the broader family of substituted piperidines, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[14] Given the role of PI3Kδ in B-cell malignancies, these compounds exhibit significant anti-proliferative activity against relevant cancer cell lines.[14]

Infectious Diseases

The structural features of the piperidine ring are also amenable to targeting enzymes in pathogenic organisms.

-

Antifungal Agents: Inspired by known antifungals like fenpropidin, researchers have synthesized 4-aminopiperidine derivatives with a benzyl group at the piperidine nitrogen.[15] These compounds have shown potent antifungal activity by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[15]

Experimental Protocols: A Representative Example

To illustrate the practical application of this scaffold, a representative protocol for a competitive binding assay to determine the affinity of a novel this compound derivative for the sigma-1 receptor is provided below.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL, as determined by a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of the membrane preparation to each well.

-

Add 50 µL of various concentrations of the test compound (a this compound derivative) or a known sigma-1 ligand for non-specific binding determination (e.g., haloperidol).

-

Add 50 µL of a radioligand with known high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) at a final concentration close to its Kd value.

-

Incubate the plate at 37°C for 120 minutes.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a sigma-1 receptor competitive binding assay.

Quantitative Data Summary

The following table summarizes the biological activities of various derivatives incorporating the fluorobenzylpiperidine scaffold, demonstrating its versatility.

| Compound Class | Target | Key Finding | Reference |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | High affinity (Ki = 3.4 nM) and selectivity (sigma-2/sigma-1 = 120) | [5] |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Dopamine Transporter (DAT) | Several compounds showed affinity in the low nanomolar range. | [10] |

| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | Compound A8 exhibited an IC₅₀ of 0.7 nM. | [14] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Acetylcholinesterase (AChE) | Compound 15b showed an IC₅₀ of 0.39 µM. | [13] |

Conclusion: A Scaffold with Enduring Potential

The this compound core represents a highly successful and adaptable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and the ability of its derivatives to interact with a wide range of biological targets underscore its importance in modern drug discovery. From the intricate signaling pathways of the central nervous system to the essential biosynthetic machinery of pathogenic fungi, this "privileged" structure continues to provide a robust starting point for the development of novel therapeutic agents. As our understanding of disease biology deepens, the strategic modification of the this compound scaffold will undoubtedly lead to the discovery of new and improved medicines.

References

- Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. PubMed. [Link]

- N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. [Link]

- Biological Active Fluorobenzoates of Piperidine Range.

- N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide.

- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Tre

- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed. [Link]

- N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. PubMed. [Link]

- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed Central. [Link]

- Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054.

- [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide.

- 3-(4-Fluorobenzyl)piperidine. PubChem. [Link]

- [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [Link]

- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect. [Link]

- Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)

- 4-Benzylpiperidine. Wikipedia. [Link]

- Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]. PubMed. [Link]

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. [Link]

- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. [Link]

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Royal Society of Chemistry. [Link]

- A focus on piperidine and piperazine scaffolds.

- Substituted phenethylamine. Wikipedia. [Link]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unict.it [iris.unict.it]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]